molecular formula C19H25N3O3 B2405569 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide CAS No. 745023-73-8

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2405569
CAS No.: 745023-73-8
M. Wt: 343.427
InChI Key: MXUUBTSHTBUMCU-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with a spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide typically involves the reaction of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with anhydrous potassium carbonate and 1-(2-bromoethoxy)-4-isopropylbenzene . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities of reagents and more stringent purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its anticonvulsant properties.

    Medicine: Investigated as a potential therapeutic agent for treating epilepsy and other neurological disorders.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters, thereby reducing the frequency and severity of seizures. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide is unique due to its specific spirocyclic structure and the presence of an isopropylphenyl group. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(2)14-6-8-15(9-7-14)20-16(23)12-22-17(24)19(21-18(22)25)10-4-3-5-11-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUUBTSHTBUMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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